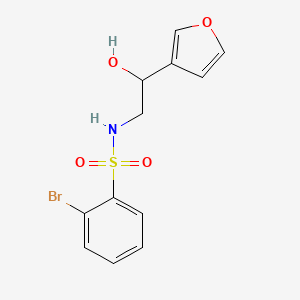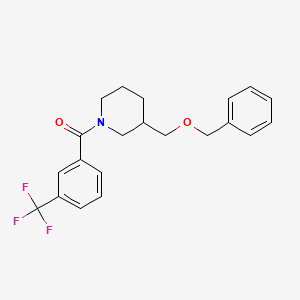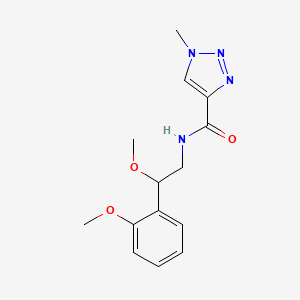
2-Bromo-3-(difluoromethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)-5-fluoropyridine is an organofluorine compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on a pyridine ring, which imparts unique chemical properties and reactivity. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fluorinated organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-(difluoromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to yield difluoromethyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF) under inert atmosphere.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products:
- Substituted pyridine derivatives
- Aryl or vinyl pyridines
- Difluoromethyl ketones and alcohols
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex fluorinated molecules, which are important in materials science and catalysis.
Biology: The compound is used in the development of fluorinated bioactive molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with potential therapeutic properties.
Industry: The compound finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modulate biological activity.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and cross-coupling reactions. The presence of electron-withdrawing fluorine and difluoromethyl groups enhances the electrophilicity of the bromine-substituted carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3,3,3-trifluoropropene
- 2-Bromo-3-fluorotoluene
- 2-Bromo-3,3-difluoropropene
Comparison: Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-5-fluoropyridine offers unique reactivity due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. This combination enhances its electrophilicity and allows for selective functionalization at specific positions. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXBIMIGPAAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)




![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)





![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
